molecular formula C12H24O2 B1670070 2-Ethyldecanoic acid CAS No. 2874-76-2

2-Ethyldecanoic acid

Cat. No. B1670070
CAS RN: 2874-76-2
M. Wt: 200.32 g/mol
InChI Key: WJZIPMQUKSTHLV-UHFFFAOYSA-N
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Description

2-Ethyldecanoic acid is a chemical compound with the linear formula C12H24O2 . It has a molecular weight of 200.324 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Ethyldecanoic acid is represented by the linear formula C12H24O2 . The molecular weight of the compound is 200.324 .

Scientific Research Applications

1. Extraction of Rare Earth Elements

The combination of carboxylic acids, such as neodecanoic acid, with organophosphorus extractants like 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC88A) has been explored for the extraction of rare earth elements. This approach enables quantitative stripping of loaded scandium from the extractant solution, potentially benefiting the rare earth element recovery industry (Sharaf et al., 2018).

2. Biodegradable Chelating Agents

Research into biodegradable alternatives to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA) has highlighted the potential of medium-chain carboxylic acids. These biodegradable chelating agents are considered for various applications, including industrial, agricultural, and domestic uses, due to their improved environmental profile (Pinto et al., 2014).

3. Synthesis of Bio-Based Polyester

In the realm of sustainable materials, acids like 2,5-furandicarboxylic acid (FDCA) derived from lignocellulosic biomass have garnered interest. These compounds are potential substitutes for petrochemical-derived acids in producing bio-based polyesters, thereby opening new pathways in the polyester industry (Zhang et al., 2015), (Yuan et al., 2019).

4. Synthesis of Fused Heterocycles

Carboxylic acids like ethyl 2-oxocyclododecanecarboxylate have been utilized as intermediates in the synthesis of macrocyclic systems with fused nitrogen heterocycles, contributing to advancements in organic chemistry and pharmaceutical research (Zoorob et al., 2012).

5. Catalysis in Polymerization

Research has explored the utility of metal alkanoates, including 2-ethylhexanoates, as catalysts in the polymerization of materials like vinyl acetate. This approach has yielded controlled/living radical polymerization, producing polymers with predetermined molecular weight and low polydispersity, significant for industrial polymer production (Iovu & Matyjaszewski, 2003).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Ethyldecanoic acid . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-ethyldecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11(4-2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZIPMQUKSTHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881260
Record name 2-ethyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyldecanoic acid

CAS RN

2874-76-2
Record name 2-Ethyldecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2874-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002874762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-ethyldecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyldecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
YS Hwang, MS Mulla, JR Arias - Journal of agricultural and food …, 1974 - ACS Publications
… The lowest homolog, 2-ethyldecanoic acid (1), exhibited some activity; however, the LC50 … the case with 2-ethyldecanoic acid (1). Similarly, the activity of this series of acids increased …
Number of citations: 9 pubs.acs.org
Y He, EK Osoro, SI Palmer, L Wang… - Chinese Herbal Medicines, 2014 - Elsevier
… ) and daucosterol (4), three carboxylic acids, 2-ethyldecanoic acid (5), shikimic acid (6), and … ) and daucosterol (4), three carboxylic acids, 2-ethyldecanoic acid (5), shikimic acid (6), and …
Number of citations: 12 www.sciencedirect.com
JK Ha, RC Lindsay - Journal of Dairy Science, 1993 - Elsevier
Bovine, ovine, and caprine milk fats were treated with pregastric lipases (kid goat, calf, and lamb), microbial lipases (Candida cylindracea, C. cylindracea AY30, Aspergillus niger APF12…
Number of citations: 207 www.sciencedirect.com
김정옥, 하영래 - 한국식품영양과학회지, 1993 - dbpia.co.kr
Species-related meat flavors were investigated for red meats (bovine, porcine, caprine, and ovine). Volatile branched-chain fatty acids (VBCFAs) including 2-methylbutanoic, 3-…
Number of citations: 8 www.dbpia.co.kr
JK Ha, RC Lindsay - Journal of Food Science, 1991 - Wiley Online Library
… 2Ethyldecanoic acid had musty, musky, sweet, and woody flavor notes at the range of 1-5 ppm. Thus, both of these fatty acids likely contributed to the typical flavor of Roman0 cheese …
Number of citations: 101 ift.onlinelibrary.wiley.com
T Kajiwara, A Hatanaka, Y Inouye… - Agricultural and Biological …, 1969 - jstage.jst.go.jp
The diethylamine-catalyzed aldol condensation of E-2-hexenal yielded a mixture of 2-E, 4-E, 6-E-(IV-a) and 2-E, 4-Z, 6-E-4-ethyldeca-2, 4, 6-triene-1-al(IV-b). Structual and geometrical …
Number of citations: 8 www.jstage.jst.go.jp
CIC Michael Zviely - img.perfumerflavorist.com
4-Methylnonanoic acid (FEMA# 3574, CAS# 45019-28-1)(F-1) occurs in heated lamb (mutton) and cheeses such as Pecorino Romano, and it has a fatty, meaty odor. Dating back to …
Number of citations: 0 img.perfumerflavorist.com
MEC Whetstine, MA Drake - Handbook of Milk of Non‐Bovine …, 2006 - Wiley Online Library
… 4-ethyl octanoic acid ND 55 13 4-methyl octanoic acid 3 223 80 nonanoic acid 53 286 94 4-methylnonanoic acid 3 27 19 decanoic acid 30000 61000 65000 2-ethyldecanoic acid ND …
Number of citations: 12 onlinelibrary.wiley.com
RG Mariaca, MI Imhof, JO Bosset - European Food Research and …, 2001 - Springer
… In Table 5, the most widely distributed enantiomeric acids are 2-methylbutanoic (isovaleric) acid followed by 4-methyloctanoic acid and 2-ethyldecanoic acid. Provolone is supposed to …
Number of citations: 28 link.springer.com
PLC Treatt - researchgate.net
4-Methylnonanoic acid occurs in heated lamb (mutton) and in cheese, eg Pecorino. It has a fatty, meaty odor. Dating back to ancient Roman times, Pecorino Romano is one of the …
Number of citations: 0 www.researchgate.net

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